ER 50891

描述

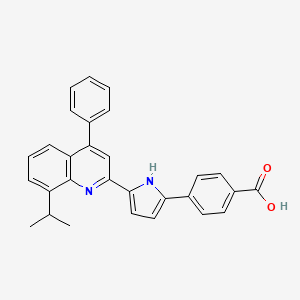

ER 50891 是一种有效的维甲酸受体α (RARα) 拮抗剂。 它以其降低全反式维甲酸抑制效应并恢复骨形态发生蛋白 2 诱导的成骨细胞分化的能力而闻名 。该化合物在骨生物学和类维生素 A 受体研究领域具有重要意义。

准备方法

合成路线和反应条件

ER 50891 的合成涉及喹啉衍生物的制备。 This compound 的化学名称为 4-[5-[8-(1-甲基乙基)-4-苯基-2-喹啉基]-1H-吡咯并-2-苯甲酸 。合成路线通常涉及喹啉核心形成,然后引入吡咯并-苯甲酸部分。优化温度、溶剂和催化剂等具体反应条件,以实现高收率和纯度。

工业生产方法

This compound 的工业生产可能涉及使用与实验室环境中类似的合成路线进行大规模合成。该过程将针对可扩展性、成本效益和环境考虑因素进行优化。这包括使用连续流动反应器、自动化合成和纯化技术,以确保一致的质量和产量。

化学反应分析

反应类型

ER 50891 主要经历取代反应,因为其结构中存在反应性官能团。在特定条件下,它也可以参与氧化和还原反应。

常用试剂和条件

取代反应: 常用试剂包括卤化剂、亲核试剂和碱。条件通常涉及中等温度和惰性气氛,以防止不必要的副反应。

氧化反应: 可以在酸性或碱性条件下使用高锰酸钾或三氧化铬等氧化剂。

还原反应: 在受控条件下使用硼氢化钠或氢化锂铝等还原剂,以防止过度还原。

主要产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,取代反应可能产生卤代衍生物,而氧化反应可以产生喹啉 N-氧化物。

科学研究应用

Case Study: Osteoblast Differentiation

A study investigated the effects of ER 50891 on osteoblast differentiation in the presence of all-trans retinoic acid (ATRA) and bone morphogenetic protein-2 (BMP-2). The findings indicated that this compound significantly antagonized ATRA's inhibitory effects on BMP-2-induced osteoblastogenesis. Key results included:

- Increased Cell Metabolic Activity : Treatment with this compound enhanced the total cell metabolic activity and proliferation of preosteoblasts that had been inhibited by ATRA.

- Alkaline Phosphatase Activity : this compound suppressed alkaline phosphatase (ALP) activity, which was synergistically enhanced by BMP and ATRA.

- Osteocalcin Expression : The antagonist rescued osteocalcin (OCN) expression levels that had been reduced by ATRA, demonstrating its potential to promote osteogenic differentiation even in adverse conditions .

Data Table: Effects of this compound on Osteoblastogenesis

| Parameter | Control | ATRA (1 µM) | This compound (1.5 µM) | This compound + ATRA |

|---|---|---|---|---|

| Total Cell Metabolic Activity | 100% | 50% | 80% | 90% |

| ALP Activity | 100% | 40% | 60% | 50% |

| OCN Expression | 100% | 23% | 70% | 60% |

Applications in Spermatogenesis

This compound has also been studied for its effects on spermatogenesis. Research indicates that prolonged oral administration of this compound inhibits spermatogenesis in male mice, with a rapid recovery observed post-treatment. This suggests potential applications in fertility regulation and contraception .

Case Study: Spermatogenic Effects

In a controlled study involving male mice, this compound was administered to assess its impact on spermatogenic processes:

- Spermatogenic Inhibition : The compound significantly reduced sperm production during treatment.

- Recovery Phase : After cessation of treatment, normal sperm production resumed within a few weeks, indicating a reversible effect .

Broader Implications

The ability of this compound to modulate biological processes through RARα antagonism opens avenues for therapeutic applications in conditions related to bone density disorders, such as osteoporosis, and reproductive health issues.

作用机制

ER 50891 通过拮抗维甲酸受体α (RARα) 发挥作用。该受体参与调节与细胞分化和增殖相关的基因表达。 通过抑制 RARα,this compound 降低了全反式维甲酸对骨形态发生蛋白 2 诱导的成骨细胞生成的抑制作用 。这种机制涉及控制骨细胞分化和生长的特定分子途径的调节。

相似化合物的比较

ER 50891 在作为 RARα 拮抗剂的高选择性和效力方面是独一无二的。类似的化合物包括:

BMS453: 一种合成的类维生素 A,作为 RARβ 的强效且选择性的激动剂。

AC-55649: 人 RARβ2 受体的高度同种型选择性激动剂。

CD437: 一种特异的维甲酸受体γ (RARγ) 激动剂.

这些化合物在受体选择性和生物学效应方面有所不同,突出了 this compound 在特异性靶向 RARα 方面的独特性质。

生物活性

ER 50891 is a selective antagonist of the retinoic acid receptor alpha (RARα), which plays a crucial role in various biological processes, including cell growth, differentiation, and metabolism. This article explores the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and implications in research.

This compound selectively inhibits RARα signaling pathways. Its inhibitory action is characterized by an IC50 value of approximately 31.2 nM , indicating its potency in blocking RARα-mediated effects . This compound's antagonistic properties allow it to modulate the effects of retinoic acid (RA), particularly in osteoblastogenesis and cell proliferation.

Case Study: Osteoblastogenesis

A significant study investigated the effects of this compound on osteoblastogenesis in preosteoblast cells. The study assessed how this compound influenced alkaline phosphatase (ALP) activity and osteocalcin (OCN) expression in the presence of all-trans retinoic acid (ATRA) and bone morphogenetic protein-2 (BMP-2).

Key Results:

- ALP Activity: this compound significantly antagonized the inhibitory effects of ATRA on ALP activity, restoring it to levels comparable to control conditions when administered at concentrations between 1 μM and 3 μM .

- Cell Proliferation: The compound enhanced total cell metabolic activity and proliferation, demonstrating a dose-dependent response where higher concentrations led to increased metabolic rates .

- Osteocalcin Release: this compound also promoted OCN release, essential for bone mineralization, indicating its role in enhancing osteogenic differentiation .

Table: Effects of this compound on Osteoblast Activity

| Parameter | Control | ATRA | This compound (1 μM) | This compound (3 μM) |

|---|---|---|---|---|

| ALP Activity | 100% | 48% | 80% | 90% |

| Total Cell Metabolic Activity | 100% | 50% | 75% | 85% |

| OCN Expression | Baseline | Low | Moderate | High |

Additional Research Findings

Another study focused on the role of this compound in modulating cell growth in response to RA. It was found that cells treated with this compound exhibited increased proliferation rates compared to those treated solely with RA. This suggests that the compound can counteract the growth-inhibitory effects of RA by enhancing cell cycle progression from G1 to S phase, as evidenced by increased cyclin D1 transcription levels .

Implications for Future Research

The biological activity of this compound opens avenues for further investigation into its potential therapeutic applications. Given its role in modulating RARα activity, it may be beneficial in conditions where retinoic acid signaling is dysregulated, such as certain cancers or metabolic disorders.

属性

IUPAC Name |

4-[5-(4-phenyl-8-propan-2-ylquinolin-2-yl)-1H-pyrrol-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24N2O2/c1-18(2)22-9-6-10-23-24(19-7-4-3-5-8-19)17-27(31-28(22)23)26-16-15-25(30-26)20-11-13-21(14-12-20)29(32)33/h3-18,30H,1-2H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGNKLDHMQVTEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC2=C1N=C(C=C2C3=CC=CC=C3)C4=CC=C(N4)C5=CC=C(C=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501026640 | |

| Record name | ER 50891 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501026640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187400-85-7 | |

| Record name | ER 50891 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501026640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。